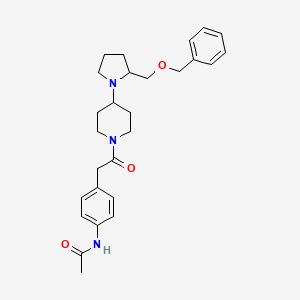![molecular formula C16H11Cl2NO3 B2555500 2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione CAS No. 320420-27-7](/img/structure/B2555500.png)
2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione” is a chemical compound with the molecular formula C16H11Cl2NO3 . It has an average mass of 336.169 Da and a monoisotopic mass of 335.011597 Da .
Molecular Structure Analysis
The molecular structure of “2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione” consists of 16 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 3 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Photoinduced Electron Transfer Oxygenations
Research by Wang et al. (2000) highlights the use of 4-Arylmethylene-1,3(2H,4H)-isoquinolinediones in photoinduced electron transfer oxygenations. These compounds, including derivatives similar to 2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione, can afford oxiranes and isoquinolinetriones as major products in high yields. The process is initiated by single electron transfer in the presence of triethylamine, proceeding via the anion radicals of the substrates (Wang, Xiao Long, Tian, J., Ling, K., & Xu, Jian, 2000).
Synthesis of Heterocyclic Derivatives
Li et al. (2017) described a method for synthesizing heterocyclic derivatives, such as 4-(nitromethyl)isoquinoline-1,3(2H,4H)-diones, through a tandem nitration/cyclization reaction. This process uses nitrogen dioxide as a nitro source and oxidant, demonstrating a metal-free condition approach to modifying isoquinolinedione derivatives, suggesting potential avenues for further modification of 2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione (Li, Xuanxuan, Zhuang, Shengyi, Fang, Xinxin, Liu, Ping, & Sun, P., 2017).
Redox Mediator Herbicides
A study by Mitchell et al. (2000) on derivatives of 2-ethyl-1,3,4(2H)-isoquinolinetrione explores their potential as redox mediator herbicides. These derivatives were evaluated for their free-radical properties and reduction potentials, indicating their ability to function as redox mediators in stimulating oxygen consumption at photosystem I in isolated chloroplasts. While not directly mentioning 2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione, this research suggests the potential utility of isoquinolinedione derivatives in agricultural applications (Mitchell, G., Clarke, E., Ridley, S. M., Gillen, K., Vohra, S., & Greenhow, D., 2000).
Crystal Structure Analysis
The crystal structure of isoquinolinedione derivatives has been analyzed in studies by Fun et al. (2010), demonstrating the geometric configurations and interactions within these compounds. While the specific compound studied is a 4-[(2,4-Dimethyl-1,3-oxazol-5-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione, the methodology and findings provide insight into the structural characteristics that could be relevant to 2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione (Fun, H., Goh, Jia Hao, Yu, Haitao, & Zhang, Yan, 2010).
Eigenschaften
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxy]-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3/c17-12-6-5-11(14(18)8-12)9-22-19-15(20)7-10-3-1-2-4-13(10)16(19)21/h1-6,8H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEYCNIGBOBJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide](/img/structure/B2555419.png)
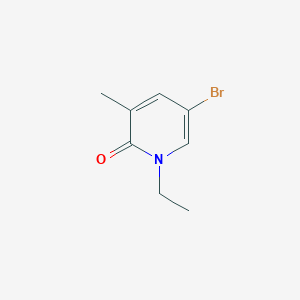
![2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2555421.png)
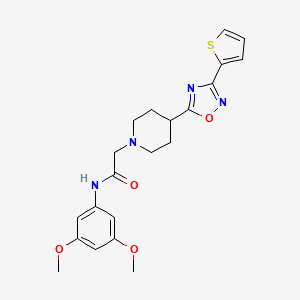
![N-(2,2-dimethoxyethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2555424.png)
![(2S)-4-Methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid](/img/structure/B2555426.png)
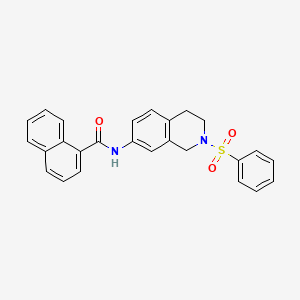
![1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride](/img/structure/B2555430.png)
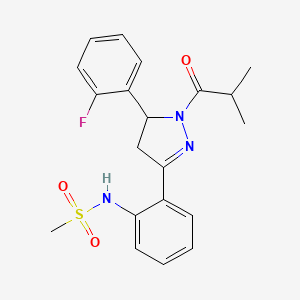
![1-(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-phenylbutan-1-one](/img/structure/B2555433.png)
![methyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2555434.png)
![N~5~-(4-bromophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2555436.png)
![5-[(Diethylamino)methyl]furan-2-carbohydrazide](/img/structure/B2555438.png)
